molecular formula C9H7FOS B1394576 (4-Fluoro-1-benzothiophen-2-yl)methanol CAS No. 957059-61-9

(4-Fluoro-1-benzothiophen-2-yl)methanol

Cat. No. B1394576
M. Wt: 182.22 g/mol
InChI Key: VRHVHHZXYVVURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluoro-1-benzothiophen-2-yl)methanol, also known as 4-FBT, is a synthetic organic compound that has been studied for its potential applications in the field of medicinal chemistry. 4-FBT is a benzothiophene derivative and has been the subject of numerous research studies due to its unique properties and potential uses.

Scientific Research Applications

Structural Analysis and Molecular Interactions

  • Molecular Structure and Conformational Analysis : Studies on similar fluoro-substituted compounds reveal insights into molecular structures, confirmed by techniques like FTIR, NMR spectroscopy, and mass spectrometry. Such analyses are crucial for understanding the physical and chemical properties of these compounds (Huang et al., 2021).

Applications in Sensing and Detection

  • Fluorescence Quenching for Sensing : Research on thiophene substituted derivatives shows potential in fluorescence quenching, useful for sensing specific chemicals like aniline (Naik et al., 2018).

Interaction Studies

  • Study of Alcohol Complexes : Investigations into the interactions of alcohols with fluorophenylacetylenes, which are structurally similar to (4-Fluoro-1-benzothiophen-2-yl)methanol, provide insights into molecular interactions and hydrogen bonding behavior (Maity et al., 2011).

Synthesis and Reaction Mechanisms

  • Methanolysis and Cyclization Studies : Research on the kinetics and mechanism of methanolysis and cyclization of related compounds in methanol at different temperatures offers insights into reaction pathways and product formation (Sedlák et al., 2001).

Material Science Applications

  • Refractive Index Studies : The study of refractive indices of similar fluorinated compounds in various solvents like methanol provides valuable data for applications in material science, such as the design of optical materials and sensors (Chavan et al., 2016).

properties

IUPAC Name

(4-fluoro-1-benzothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHVHHZXYVVURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-1-benzothiophen-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Fluoro-1-benzothiophen-2-yl)methanol
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(4-Fluoro-1-benzothiophen-2-yl)methanol
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(4-Fluoro-1-benzothiophen-2-yl)methanol
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Citations

For This Compound
1
Citations
M Setoh, N Ishii, M Kono, Y Miyanohana… - Journal of Medicinal …, 2014 - ACS Publications
G-protein-coupled receptor 52 (GPR52) is an orphan Gs-coupled G-protein-coupled receptor. GPR52 inhibits dopamine D 2 receptor signaling and activates dopamine D 1 /N-methyl-d-…
Number of citations: 51 pubs.acs.org

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